Ecabet sodium pentahydrate

Descripción general

Descripción

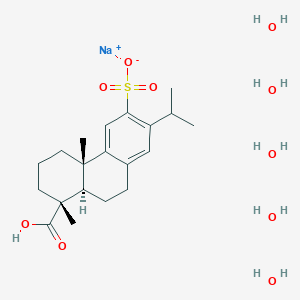

Ecabet sodium pentahydrate is a chemical compound with the molecular formula C20H27O5S.Na.5H2O and a molecular weight of 492.56 . It is a sodium salt of sulfodehydroabietic acid and is known for its therapeutic applications, particularly in the treatment of gastric ulcers and gastritis . This compound is also used in eye drops for the treatment of dry eye syndrome .

Métodos De Preparación

The preparation of ecabet sodium involves several synthetic routes and reaction conditions. One method includes the sulfonation of dehydroabietic acid, followed by neutralization with sodium hydroxide to form the sodium salt . Another method involves rapid cooling crystallization and temperature cycling to control the crystal habit and particle size of ecabet sodium hydrate . Industrial production methods often focus on optimizing these processes to achieve high purity and yield.

Análisis De Reacciones Químicas

Ecabet sodium pentahydrate undergoes various chemical reactions, including:

Oxidation: Ecabet sodium can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions are less common for this compound.

Substitution: Ecabet sodium can undergo substitution reactions, particularly involving its sulfonate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of ecabet sodium extend beyond its use as an anti-ulcer medication. Below are some key research findings and applications:

Table 1: Summary of Research Applications

Case Study 1: Efficacy in Peptic Ulcer Disease

A clinical trial evaluated the efficacy of ecabet sodium in patients with peptic ulcer disease. The results indicated that patients receiving ecabet showed a significant reduction in ulcer size and symptom relief compared to those on placebo.

Case Study 2: Protective Effects Against NSAID-Induced Gastrointestinal Damage

In a study involving patients on long-term non-steroidal anti-inflammatory drugs (NSAIDs), ecabet sodium was administered to assess its protective effects on gastrointestinal mucosa. Findings revealed that patients taking ecabet experienced fewer gastrointestinal complications compared to those not receiving the treatment.

Mecanismo De Acción

Ecabet sodium exerts its effects through several mechanisms:

Inhibition of Enzymes: It inhibits enzymes such as urease and NADPH oxidase, which are involved in the pathophysiology of peptic ulcer disease and reflux oesophagitis.

Mucin Production: Ecabet sodium increases the quantity and quality of mucin produced by conjunctival goblet cells and corneal epithelia, which helps in the treatment of dry eye syndrome.

Bacterial Adhesion Prevention: By inhibiting urease and NADPH oxidase, ecabet sodium prevents the adhesion of Helicobacter pylori to the gastric mucosa.

Comparación Con Compuestos Similares

Ecabet sodium pentahydrate can be compared with other similar compounds such as:

Rebamipide: Another gastroprotective agent that stimulates prostaglandin and epidermal growth factor production.

Sucralfate: A compound that forms a protective barrier on the ulcer site.

Actividad Biológica

Ecabet sodium pentahydrate is a compound primarily recognized for its antiulcer properties and its role in the treatment of Helicobacter pylori (H. pylori) infections. This article delves into the biological activities of ecabet sodium, highlighting its antimicrobial effects, mechanisms of action, and clinical applications supported by various studies.

Overview of this compound

Ecabet sodium is a gastric mucoprotective agent that acts locally to enhance mucosal defense mechanisms. It is primarily used in treating peptic ulcers and H. pylori infections. The compound has shown significant antibacterial activity against H. pylori, which is crucial for its therapeutic efficacy in gastric disorders.

- Bactericidal Activity : Ecabet sodium exhibits a concentration-dependent bactericidal effect against H. pylori, particularly under acidic conditions (pH 3-5). Studies have demonstrated that it inhibits bacterial urease activity, which is essential for H. pylori survival in acidic environments .

- Mucosal Protection : The compound enhances the synthesis of protective factors in the gastric mucosa, such as prostaglandin E2 and bicarbonate secretion, which contribute to mucosal defense against gastric acid and pepsin .

- Morphological Changes : Ecabet sodium induces morphological changes in H. pylori, transforming bacilliform shapes into horseshoe or doughnut forms, which may affect bacterial viability and adherence to gastric epithelial cells .

Case Studies and Clinical Trials

- Eradication Rates : A randomized study compared standard triple therapy (proton pump inhibitor plus antibiotics) with and without ecabet sodium for H. pylori eradication. Results indicated that adding ecabet sodium improved eradication rates from 72.1% to 78.9% in intention-to-treat analysis (p = 0.204) and from 78.8% to 88.6% in per-protocol analysis (p = 0.044) .

- Preventive Effects on Mucosal Injury : In a trial involving low-dose aspirin users, ecabet sodium was shown to prevent aspirin-induced small intestinal lesions. The study reported a significant increase in lesions among patients not receiving ecabet sodium compared to those who did .

Data Summary

The following table summarizes key findings from studies on the biological activity of ecabet sodium:

Propiedades

IUPAC Name |

sodium;(4bS,8R,8aR)-8-carboxy-4b,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3-sulfonate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5S.Na.5H2O/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;;;;;;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);;5*1H2/q;+1;;;;;/p-1/t17-,19-,20-;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUMMAIYWPECON-HITVYADUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)S(=O)(=O)[O-].O.O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NaO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176390 | |

| Record name | Ecabet sodium pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219773-47-4 | |

| Record name | Ecabet sodium pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219773474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecabet sodium pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECABET SODIUM PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DIV854Y8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.